2-(3-bromophenyl)-1H-indole-3-carboxylic acid

Medicinal Chemistry Structure-Activity Relationship Positional Isomerism

2-(3-Bromophenyl)-1H-indole-3-carboxylic acid (CAS: 1098340-10-3) is a heterocyclic building block featuring an indole core substituted with a 3-bromophenyl group at the C2 position and a carboxylic acid moiety at the C3 position. With a molecular formula of C₁₅H₁₀BrNO₂ and a molecular weight of 316.15 g/mol, this compound belongs to the 2-arylindole-3-carboxylic acid class, which serves as a versatile scaffold in medicinal chemistry for the development of kinase inhibitors, nuclear receptor modulators, and other bioactive small molecules.

Molecular Formula C15H10BrNO2
Molecular Weight 316.15 g/mol
CAS No. 1098340-10-3
Cat. No. B1522178
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-bromophenyl)-1H-indole-3-carboxylic acid
CAS1098340-10-3
Molecular FormulaC15H10BrNO2
Molecular Weight316.15 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=C(N2)C3=CC(=CC=C3)Br)C(=O)O
InChIInChI=1S/C15H10BrNO2/c16-10-5-3-4-9(8-10)14-13(15(18)19)11-6-1-2-7-12(11)17-14/h1-8,17H,(H,18,19)
InChIKeyWGROSKJCWFTBRQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Bromophenyl)-1H-Indole-3-Carboxylic Acid: Structural and Functional Overview for Procurement Decision-Making


2-(3-Bromophenyl)-1H-indole-3-carboxylic acid (CAS: 1098340-10-3) is a heterocyclic building block featuring an indole core substituted with a 3-bromophenyl group at the C2 position and a carboxylic acid moiety at the C3 position . With a molecular formula of C₁₅H₁₀BrNO₂ and a molecular weight of 316.15 g/mol, this compound belongs to the 2-arylindole-3-carboxylic acid class, which serves as a versatile scaffold in medicinal chemistry for the development of kinase inhibitors, nuclear receptor modulators, and other bioactive small molecules [1]. Its predicted physicochemical properties include a cLogP of approximately 3.9–4.3 and a topological polar surface area (TPSA) of 53.1 Ų .

Why Generic Substitution of 2-(3-Bromophenyl)-1H-Indole-3-Carboxylic Acid Is Not Advisable: Positional and Functional Group Constraints


Generic substitution of 2-arylindole-3-carboxylic acid derivatives is not scientifically valid due to the critical dependence of biological activity and synthetic utility on the precise positioning of substituents. The meta-bromine substitution on the pendant phenyl ring in this compound distinguishes it from para-bromo positional isomers such as 2-(4-bromophenyl)-1H-indole-6-carboxylic acid (CAS 1956325-00-0) and regioisomers like 5-bromo-2-phenyl-1H-indole-3-carboxylic acid ethyl ester, where bromine is attached directly to the indole core [1]. The C3 carboxylic acid group is essential for downstream amide coupling and esterification reactions in medicinal chemistry campaigns, whereas decarboxylated analogs such as 2-(3-bromophenyl)-1H-indole (CAS 93716-78-0) lack this synthetic handle entirely . Furthermore, indole-3-carboxylic acid derivatives without the 2-aryl substitution exhibit distinct binding profiles to therapeutic targets including Plk1 and angiotensin II AT1 receptors [2], underscoring that even minor structural variations produce non-interchangeable pharmacological outcomes.

Quantitative Differentiation Evidence for 2-(3-Bromophenyl)-1H-Indole-3-Carboxylic Acid Relative to Structural Analogs


Meta-Bromo vs. Para-Bromo Phenyl Substitution: Positional Isomer Differentiation for Target Engagement

The compound features a bromine atom at the meta position (3-position) of the pendant phenyl ring, in contrast to the para-substituted analog 2-(4-bromophenyl)-1H-indole-6-carboxylic acid (CAS 1956325-00-0), which bears bromine at the para position and a carboxylic acid at the C6 rather than C3 position of the indole core . Meta-substitution alters the dihedral angle between the phenyl and indole rings, modifying π-stacking interactions with hydrophobic protein pockets and affecting molecular recognition by biological targets [1].

Medicinal Chemistry Structure-Activity Relationship Positional Isomerism

C3 Carboxylic Acid Functional Handle Enables Downstream Synthetic Diversification

The carboxylic acid group at the C3 position of the indole core provides a reactive handle for amide bond formation, esterification, and other standard coupling reactions commonly employed in medicinal chemistry . This synthetic utility is absent in the decarboxylated analog 2-(3-bromophenyl)-1H-indole (CAS 93716-78-0, MW 272.14, purity 97%), which lacks the C3 carboxylate entirely . The presence of both the 2-aryl bromophenyl group and the C3 carboxylic acid creates a bifunctional scaffold amenable to parallel derivatization strategies without requiring de novo installation of reactive groups .

Synthetic Chemistry Building Block Utility Amide Coupling

Indole-3-Carboxylic Acid Scaffold Class Demonstrates Validated Kinase Inhibitor Activity

Indole-3-carboxylic acid derivatives have been demonstrated to function as non-ATP-competitive Polo-like kinase 1 (Plk1) inhibitors with quantifiable potency in biochemical and cellular assays [1]. In a 2015 study, optimized indole-3-carboxylic acid analogs exhibited Plk1 inhibitory IC₅₀ values of 0.13–0.41 μM, representing approximately 5- to 17-fold increased potency relative to the reference compound thymoquinone [1]. The most potent analog (4g) demonstrated antiproliferative activity against HeLa and MCF-7 cancer cell lines with IC₅₀ values of 0.72 μM and 1.15 μM, respectively—approximately 3- to 4-fold more potent than thymoquinone—while maintaining selectivity against Plk2 and Plk3 isoforms [1].

Kinase Inhibition Plk1 Antiproliferative Activity

Commercial Availability with Documented Purity Thresholds Enables Reproducible Research

The target compound is commercially available from multiple suppliers with documented purity specifications that support reproducible research applications . Supplier A offers the compound at ≥98% purity with storage specifications of 2–8°C in dry, sealed conditions and room temperature shipping within the continental United States . Supplier B provides the compound with a typical purity of 95% and offers flexible batch sizing for research applications . The availability of multiple sourcing options with defined quality metrics mitigates supply chain risk and ensures consistent material quality across research campaigns.

Compound Procurement Quality Control Reproducibility

Primary Research and Industrial Application Scenarios for 2-(3-Bromophenyl)-1H-Indole-3-Carboxylic Acid


Structure-Activity Relationship (SAR) Studies for Kinase Inhibitor Optimization

Medicinal chemistry teams conducting SAR campaigns on Plk1 or related kinase targets should prioritize this compound as a C2-aryl-substituted indole-3-carboxylic acid scaffold for exploring the impact of meta-bromo phenyl substitution on target engagement. Class-level evidence demonstrates that indole-3-carboxylic acid derivatives achieve Plk1 inhibition with IC₅₀ values in the sub-micromolar range (0.13–0.41 μM) and exhibit antiproliferative activity against HeLa and MCF-7 cell lines [1]. The meta-bromine substitution pattern provides a distinct conformational profile compared to para-substituted analogs, enabling systematic exploration of halogen position effects on binding pocket complementarity [1].

Building Block for Parallel Medicinal Chemistry Library Synthesis

This compound serves as a bifunctional building block for generating libraries of amide and ester derivatives through standard coupling chemistry at the C3 carboxylic acid position. Unlike the decarboxylated analog 2-(3-bromophenyl)-1H-indole (CAS 93716-78-0), the presence of the C3 carboxylate eliminates the need for de novo functionalization, reducing synthetic step count by one and enabling parallel derivatization strategies in multi-well plate formats . The compound's commercial availability at ≥98% purity supports reproducible library synthesis without additional purification steps prior to coupling reactions .

Probe Development for Nuclear Receptor and Transcription Factor Modulation

Given the established precedent for indole-3-carboxylic acid derivatives as auxin receptor TIR1 antagonists with herbicidal activity (60–97% root and shoot inhibition rates at 10–100 mg/L) [2], this 2-aryl-substituted analog may be deployed in chemical probe development programs targeting nuclear receptors or transcription factors where aromatic stacking interactions are critical for target engagement. The meta-bromo substitution on the pendant phenyl ring offers a distinct electrostatic and steric profile relative to unsubstituted 2-phenylindole derivatives, potentially modulating receptor binding kinetics and selectivity.

Angiotensin II Receptor Antagonist Scaffold Diversification

Pharmaceutical research groups developing next-generation angiotensin II AT1 receptor antagonists may utilize this compound as a core scaffold for diversification. Class-level evidence demonstrates that indole-3-carboxylic acid derivatives exhibit high nanomolar affinity for the AT1 receptor and achieve blood pressure reductions of up to 48 mmHg in spontaneously hypertensive rats following 10 mg/kg oral administration, with antihypertensive effects sustained for 24 hours—a profile reported to be superior to losartan in preclinical models [3]. The 2-(3-bromophenyl) substitution pattern represents an underexplored vector for optimizing AT1 receptor binding kinetics and pharmacokinetic properties within this validated chemotype.

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